![molecular formula C14H11BrO3 B1663760 2-[(2-bromophenyl)methoxy]benzoic Acid CAS No. 743456-83-9](/img/structure/B1663760.png)
2-[(2-bromophenyl)methoxy]benzoic Acid
Overview
Description
“2-[(2-bromophenyl)methoxy]benzoic Acid” is a member of benzoic acids . It has a CAS Number of 743456-83-9 and a molecular weight of 307.14 .
Molecular Structure Analysis
The molecular formula of “2-[(2-bromophenyl)methoxy]benzoic Acid” is C14H11BrO3 . The InChI code is InChI=1S/C14H11BrO3/c15-12-7-3-1-5-10 (12)9-18-13-8-4-2-6-11 (13)14 (16)17/h1-8H,9H2, (H,16,17) . The Canonical SMILES is C1=CC=C (C (=C1)COC2=CC=CC=C2C (=O)O)Br .Physical And Chemical Properties Analysis
The melting point of “2-[(2-bromophenyl)methoxy]benzoic Acid” is between 117-120 degrees Celsius . The molecular weight is 307.14 g/mol . Other physical and chemical properties like solubility, density, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis of Urolithin Derivatives
2-Bromo-5-methoxybenzoic acid is used in the synthesis of urolithin derivatives. Urolithins are metabolites of ellagic acid derived from ellagitannins. In humans, ellagitannins are converted by gut microflora into ellagic acid which is further transformed into urolithins A, B, C, and D in the large intestine. These compounds have potential anti-inflammatory and antioxidant effects and are being studied for their potential health benefits .
Organic Synthesis Intermediate
The compound serves as an intermediate in organic synthesis processes. It is particularly useful in laboratory research and development as well as in chemical production processes .
Pharmaceutical Testing
2-[(2-bromophenyl)methoxy]benzoic acid is available for purchase as a high-quality reference standard used in pharmaceutical testing to ensure accurate results .
Synthesis of Benzamides
A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives involves the use of benzoic acids like 2-[(2-bromophenyl)methoxy]benzoic acid. The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Synthesis of Aminobenzacridines
The compound is utilized in the synthesis of substituted aminobenzacridines, which are compounds that have various applications including medicinal chemistry .
Synthesis of Dibenzo[b,f]thiepin Derivatives
It may be used in the synthesis of 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative. These derivatives have potential applications in various fields including pharmaceuticals .
Mechanism of Action
Target of Action
It is classified as a bronsted acid , which means it can donate a proton (H+) to an acceptor or a base. This property might play a role in its interaction with biological targets.
Mode of Action
As a Bronsted acid , it can participate in acid-base reactions, donating a proton to a base. This could potentially lead to changes in the target molecule’s structure and function.
Biochemical Pathways
As a bronsted acid , it could potentially be involved in various biochemical reactions where proton transfer is required.
Pharmacokinetics
Its physical properties such as melting point, boiling point, and density are provided . These properties can influence its pharmacokinetic behavior, including its solubility, absorption, distribution, and elimination from the body.
Result of Action
As a Bronsted acid , it could potentially influence the pH of its environment, which could have various effects on molecular and cellular processes.
Action Environment
Its storage conditions are mentioned to be sealed in dry, room temperature , suggesting that moisture and temperature could potentially affect its stability.
It’s important to note that this compound can serve as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and chemical production processes .
properties
IUPAC Name |
2-[(2-bromophenyl)methoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPKPTAZUPMKGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-bromophenyl)methoxy]benzoic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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